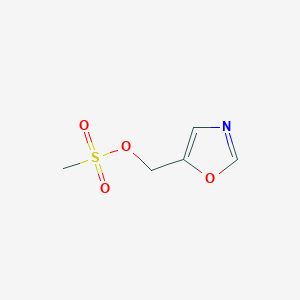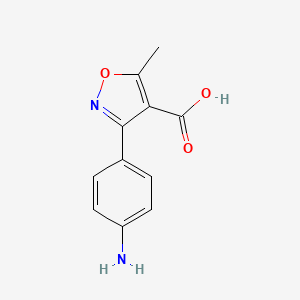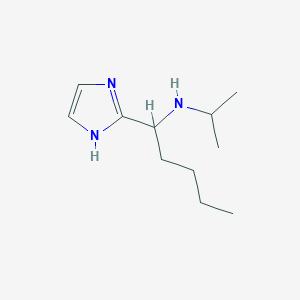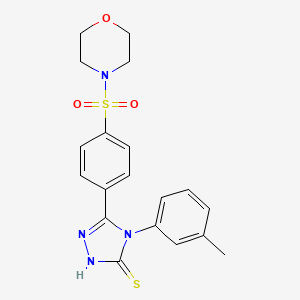
2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and an acetic acid moiety. It has garnered interest in the scientific community due to its potential pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid typically involves the reaction of 4-fluoroaniline with thioglycolic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts to enhance the reaction efficiency and reduce environmental impact . The use of continuous flow reactors and automated synthesis platforms can further optimize the production process, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound is believed to inhibit bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death.
Antioxidant Activity: It acts as a free radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species and prevent oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.
Vergleich Mit ähnlichen Verbindungen
2-(2-((4-Fluorophenyl)imino)-3-methyl-4-oxothiazolidin-5-yl)acetic acid can be compared with other thiazolidinone derivatives:
Eigenschaften
Molekularformel |
C12H11FN2O3S |
|---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-[2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H11FN2O3S/c1-15-11(18)9(6-10(16)17)19-12(15)14-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
OHPFHHYTANUJJE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(SC1=NC2=CC=C(C=C2)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)







![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)




